molecular formula C10H7NO6 B1333633 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid CAS No. 205680-83-7

3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid

Cat. No.: B1333633
CAS No.: 205680-83-7
M. Wt: 237.17 g/mol
InChI Key: WHFZKCYOFGVOLR-UHFFFAOYSA-N
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Description

3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core with a 1,3-dioxopropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by the introduction of the 1,3-dioxopropan-2-yl group. One common method includes the nitration of 2-methylbenzoic acid to form 2-nitrobenzoic acid, which is then subjected to a Friedel-Crafts acylation reaction with 1,3-dioxopropane-2-one under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Reduction: 3-(1,3-Dioxopropan-2-yl)-2-aminobenzoic acid.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive nitro group.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Nitrobenzoic acid: Lacks the 1,3-dioxopropan-2-yl group, making it less versatile in certain synthetic applications.

    3-(1,3-Dioxopropan-2-yl)-benzoic acid: Lacks the nitro group, reducing its reactivity in redox reactions.

Uniqueness: 3-(1,3-Dioxopropan-2-yl)-2-nitrobenzoic acid is unique due to the presence of both the nitro and 1,3-dioxopropan-2-yl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

3-(1,3-dioxopropan-2-yl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-4-6(5-13)7-2-1-3-8(10(14)15)9(7)11(16)17/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFZKCYOFGVOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205680-83-7
Record name 3-(1,3-dioxopropan-2-yl)-2-nitrobenzoic acid
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